(3-Methoxy-2-methylphenyl)boronic acid

Übersicht

Beschreibung

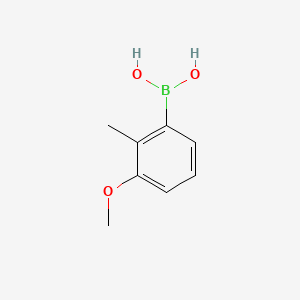

(3-Methoxy-2-methylphenyl)boronic acid is an organoboron compound with the molecular formula C8H11BO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a methoxy group at the third position and a methyl group at the second position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Wirkmechanismus

Target of Action

The primary target of (3-Methoxy-2-methylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The this compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This occurs after the oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

It’s known that boronic acids are generally stable, readily prepared, and environmentally benign , which may influence their bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various fields such as pharmaceuticals, agrochemicals, and materials science .

Action Environment

The action of this compound is influenced by the reaction conditions. The Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . The stability of boronic acids also allows them to be used in various environmental conditions . .

Biochemische Analyse

Biochemical Properties

Boronic acids, including (3-Methoxy-2-methylphenyl)boronic acid, are known to interact with various biomolecules. They have been reported to bind with sugars, which can lead to changes in fluorescence intensities . This property has led to their use in fluorescence-based sensors .

Molecular Mechanism

Boronic acids are known to participate in Suzuki–Miyaura coupling, a widely-used carbon–carbon bond-forming reaction . In this reaction, boronic acids undergo transmetalation, transferring a nucleophilic organic group from boron to palladium .

Temporal Effects in Laboratory Settings

This compound is a stable compound that can be stored at temperatures between 2-8°C . Its long-term effects on cellular function in in vitro or in vivo studies have not been reported in the literature.

Metabolic Pathways

Boronic acids, including this compound, are involved in various metabolic pathways due to their ability to form carbon–carbon bonds in reactions such as the Suzuki–Miyaura coupling .

Subcellular Localization

The localization of boronic acids can be influenced by their interactions with other molecules, such as sugars .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-2-methylphenyl)boronic acid typically involves the reaction of 3-methoxy-2-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions: (3-Methoxy-2-methylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents are used under mild conditions.

Major Products:

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Phenol derivatives.

Wissenschaftliche Forschungsanwendungen

(3-Methoxy-2-methylphenyl)boronic acid has numerous applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

3-Methoxyphenylboronic acid: Similar structure but lacks the methyl group at the second position.

4-Methoxy-2-methylphenylboronic acid: Similar structure but the methoxy group is at the fourth position.

(3-Methylphenyl)boronic acid: Similar structure but lacks the methoxy group.

Uniqueness: (3-Methoxy-2-methylphenyl)boronic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This dual substitution pattern can provide distinct advantages in specific synthetic applications, making it a valuable compound in organic chemistry .

Biologische Aktivität

(3-Methoxy-2-methylphenyl)boronic acid, also known by its CAS number 1313617-76-3, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antibacterial, and enzyme inhibition activities, supported by recent research findings and case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₈H₁₁BO

- Molecular Weight : 151.98 g/mol

- Log P (Partition Coefficient) : Varies between different models, indicating moderate lipophilicity which may influence its biological activity and absorption.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of boronic acids, including this compound. A notable study demonstrated that derivatives of boronic acids exhibit significant cytotoxic effects on cancer cell lines. For instance, one study reported that a related compound showed an IC50 of 18.76 µg/mL against the MCF-7 breast cancer cell line, indicating strong cytotoxicity while exhibiting minimal toxicity to healthy cells .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. A derivative of phenyl boronic acid demonstrated effectiveness against Escherichia coli at concentrations as low as 6.50 mg/mL. This suggests potential applications in treating bacterial infections .

Enzyme Inhibition

Boronic acids are known to interact with various enzymes through reversible covalent bonding. Studies indicate that this compound can inhibit key enzymes involved in metabolic pathways:

- Acetylcholinesterase : Moderate inhibition with an IC50 of 115.63 µg/mL.

- Butyrylcholinesterase : High inhibition with an IC50 of 3.12 µg/mL.

- Antiurease : Strong inhibition with an IC50 of 1.10 µg/mL.

- Antithyrosinase : Moderate inhibition with an IC50 of 11.52 µg/mL .

These activities suggest that this compound could be a valuable scaffold for developing enzyme inhibitors in therapeutic contexts.

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with nucleophilic sites on enzymes and other biological molecules. This property allows it to modulate enzyme activity and interact with cellular pathways effectively .

Comparative Analysis

A comparative analysis of the biological activities of various boronic acids is presented in the table below:

| Compound | Anticancer Activity (IC50) | Antibacterial Activity (mg/mL) | Acetylcholinesterase Inhibition (IC50) |

|---|---|---|---|

| This compound | 18.76 | 6.50 | 115.63 |

| Bortezomib | 0.7 | N/A | N/A |

| Ixazomib | 1.5 | N/A | N/A |

Case Studies

- Study on Antioxidant Properties : A recent formulation study involving a phenyl boronic acid derivative indicated significant antioxidant activity, with IC50 values demonstrating strong free radical scavenging capabilities .

- Dermatological Applications : The synthesized compounds showed promising results in dermatological formulations, indicating potential use in cosmetic products due to their favorable safety profiles and efficacy against skin pathogens .

Eigenschaften

IUPAC Name |

(3-methoxy-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISOIOAMTHXGEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60706773 | |

| Record name | (3-Methoxy-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60706773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313617-76-3 | |

| Record name | (3-Methoxy-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60706773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-2-methylbenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.